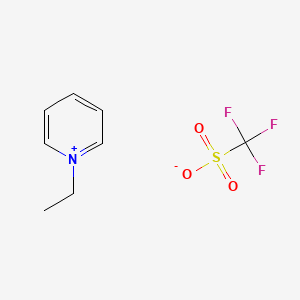

1-Ethylpyridinium triflate

Vue d'ensemble

Description

1-Ethylpyridinium triflate is an ionic liquid known for its unique properties, including high thermal stability, low flammability, and low toxicity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Ethylpyridinium triflate can be synthesized through the reaction of pyridine with ethyl triflate. The reaction typically occurs under mild conditions, with pyridine and ethyl triflate being mixed in an appropriate solvent, such as acetonitrile, at room temperature. The reaction proceeds via nucleophilic substitution, where the nitrogen atom in pyridine attacks the ethyl group in ethyl triflate, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction mixture is typically stirred for several hours, followed by purification steps such as filtration and recrystallization to obtain pure this compound .

Analyse Des Réactions Chimiques

Substitution Reactions

The triflate anion (CF₃SO₃⁻) acts as a leaving group, enabling nucleophilic substitutions:

-

Halide substitution : Reacts with KCl or KBr to form 1-ethylpyridinium chloride/bromide .

-

Catalytic applications : Facilitates Friedel-Crafts alkylations and Diels-Alder reactions via its Lewis-acidic triflate anion .

Example reaction :

Friedel-Crafts alkylation

-

Reagents : Benzene derivatives, alkyl halides

Oxidation

-

Agents : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

-

Products : Pyridinium salts with oxidized side chains (e.g., carboxylic acid derivatives).

Reduction

-

Agents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

-

Products : Reduced pyridine derivatives (e.g., 1-ethylpiperidine under extreme conditions).

Thermal Stability and Decomposition

1-Ethylpyridinium triflate exhibits high thermal resilience, as shown in thermogravimetric analysis (TGA):

Table 1: Thermal Stability Data

| Ionic Liquid | Weight Loss (%/day at 200°C) | Weight Loss (%/day at 250°C) |

|---|---|---|

| This compound | 0.28 | 2.8 |

| 1-Butyl-3-methylimidazolium triflate | 0.55 | 5.9 |

Decomposition pathways above 300°C involve:

-

Cation breakdown : Cleavage of the ethyl group from pyridinium.

Electrochemical Behavior

Cyclic voltammetry reveals a 5.3 V electrochemical window , suitable for energy storage applications :

Table 2: Electrochemical Properties

| Ionic Liquid | Oxidation Potential (V) | Reduction Potential (V) |

|---|---|---|

| This compound | +2.8 | -2.5 |

| 1-Ethyl-3-methylimidazolium BF₄ | +2.6 | -2.6 |

Phase-Transition Dynamics

The compound exhibits the Mpemba effect , freezing faster when initially heated :

-

Freezing point : -12°C (metastable state) to 25°C (stable state) .

-

Enthalpy change (ΔH) : ~80 J/g during first-order phase transitions .

Comparative Reactivity with Analogues

Table 3: Reaction Efficiency in Ionic Liquids

| Reaction Type | This compound Yield | 1-Butylpyridinium Triflate Yield |

|---|---|---|

| Claisen Rearrangement | 91% | 9–12% |

| Fluorolactonization | 89% | 45% |

Mechanistic Insights from DFT Studies

Applications De Recherche Scientifique

Organic Synthesis

Reactions in Ionic Liquids:

EtPyTf serves as an effective solvent for numerous organic reactions due to its hydrolytic stability and ability to dissolve a wide range of substrates. Its use has been documented in several key reactions:

- Claisen Rearrangement: The Claisen rearrangement of aromatic allyl esters in EtPyTf yields 2,3-dihydrobenzofuran derivatives with high efficiency (up to 91% yield) compared to traditional ionic liquids like [BMIM][PF6] or [BMIM][BF4], which yield only 9-12% .

- Fluorolactonization: EtPyTf has also been employed in the fluorolactonization of unsaturated carboxylic acids, demonstrating its versatility as a reaction medium .

- Polymerization: The polymerization of methyl methacrylate (MMA) in the presence of EtPyTf results in high molecular weight polymers, indicating its potential for use in polymer chemistry .

Electrochemical Applications

Thermal and Electrochemical Stability:

EtPyTf exhibits high thermal stability and low viscosity, making it suitable for applications as an electrolyte in electrochemical cells. Its purity is crucial for ensuring optimal performance in these applications .

Table 1: Thermal Stability of Ionic Liquids

| Ionic Liquid | Weight Loss (% per day at 200 °C) | Weight Loss (% per day at 250 °C) |

|---|---|---|

| 1-Ethylpyridinium triflate [EtPyTf] | 0.28 | 2.8 |

| 1-Butyl-3-methylimidazolium [OTf] | 0.55 | 5.9 |

Materials Science

Heat Transfer Fluids:

Due to its thermal properties, EtPyTf is being explored as a heat transfer fluid. Its ability to remain stable under high temperatures makes it a candidate for applications requiring efficient thermal management .

Lubricants:

The low viscosity and excellent lubricating properties of EtPyTf suggest potential applications as a lubricant in various industrial processes .

Case Studies and Research Findings

Recent studies have highlighted the unique behavior of EtPyTf under different conditions:

- Mpemba Effect: A study investigated the Mpemba effect (the phenomenon where hot water freezes faster than cold) in EtPyTf, providing insights into its thermophysical characteristics and phase transitions .

- Density Functional Theory Calculations: The synthesis mechanism and catalytic reactivity of pyridinium-based ionic liquids like EtPyTf have been elucidated through theoretical studies, revealing the importance of hydrogen bonding and electronic interactions in stabilizing the ionic liquid .

Mécanisme D'action

The mechanism of action of 1-ethylpyridinium triflate involves its ability to stabilize transition states and intermediates in chemical reactions. Its ionic nature allows it to interact with various molecular targets, facilitating reactions by lowering activation energy. The triflate group, being a good leaving group, enhances the compound’s reactivity in substitution reactions .

Comparaison Avec Des Composés Similaires

1-Ethylpyridinium triflate can be compared with other similar ionic liquids, such as:

1-Butylpyridinium triflate: Similar in structure but with a butyl group instead of an ethyl group. It exhibits slightly different physical properties and reactivity.

1-Ethylpyridinium bis(trifluoromethylsulfonyl)imide: Another ionic liquid with a different anion, leading to variations in thermal stability and solubility.

Uniqueness: this compound stands out due to its balance of thermal stability, low toxicity, and versatility in various applications. Its unique combination of properties makes it a valuable compound in both research and industrial settings .

Activité Biologique

1-Ethylpyridinium triflate (EPT) is an ionic liquid characterized by its unique properties, including high thermal stability, low toxicity, and ionic conductivity. Its molecular formula is C₈H₁₀F₃NO₃S, and it has garnered attention for its potential applications in various fields, including organic synthesis and biocatalysis. This article explores the biological activity of EPT, focusing on its interactions within biological systems and its applications in biochemical processes.

This compound is synthesized through a reaction involving pyridine derivatives and triflic acid. The synthesis typically yields a stable ionic liquid that exhibits distinct thermal properties. It is important to note that EPT's ionic nature contributes to its unique behavior in biological contexts.

Biological Activity Overview

While this compound does not interact with biochemical pathways in the traditional sense, it plays a significant role as a medium for various biochemical reactions. Its properties enable it to serve as:

- Solvent for Enzyme Reactions : EPT can stabilize enzymes and facilitate reactions by providing an optimal environment for catalytic activity.

- Catalyst in Organic Reactions : EPT has been employed as a catalyst in reactions such as Diels-Alder cycloadditions and Friedel-Crafts alkylations, which are relevant in synthesizing biologically active compounds.

Enzyme Activity Enhancement

Research has shown that certain ionic liquids, including EPT, can enhance enzyme activity. For example, studies indicate that EPT can improve the catalytic efficiency of chitinase enzymes involved in chitin degradation. This enhancement is attributed to the ionic liquid's ability to interact with the enzyme-substrate complex, increasing reaction rates under specific conditions .

Thermal Properties and Biological Implications

This compound exhibits unique thermal behaviors, such as the Mpemba effect—where it freezes faster under specific conditions compared to conventional liquids. This property could have implications for biological systems where rapid temperature changes affect metabolic processes .

Comparative Analysis of Ionic Liquids

To better understand the unique properties of EPT, a comparison with similar ionic liquids is presented below:

| Compound Name | Structure Type | Unique Properties |

|---|---|---|

| 1-Butylpyridinium triflate | Pyridinium-based ionic liquid | Slightly different physical properties due to butyl group |

| 1-Ethylpyridinium bis(trifluoromethylsulfonyl)imide | Pyridinium-based ionic liquid | Different anion leading to variations in thermal stability |

| 1-Ethyl-3-methylimidazolium triflate | Imidazolium-based ionic liquid | Different cation structure affecting reactivity |

Ionic Liquids in Chitin Biorefinery

The use of EPT and other ionic liquids has been explored in the context of chitin biorefineries. They have been shown to act as effective solvents for enzymatic hydrolysis of chitin, leading to higher yields of valuable products like N-acetylglucosamine . The ability of EPT to dissolve chitin enhances enzyme accessibility, promoting more efficient bioconversion processes.

Electrochemical Applications

Due to its ionic conductivity, EPT is also being investigated for use in electrochemical devices such as batteries and solar cells. Its stability under varying conditions makes it a suitable candidate for applications requiring reliable performance over time .

Propriétés

IUPAC Name |

1-ethylpyridin-1-ium;trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N.CHF3O3S/c1-2-8-6-4-3-5-7-8;2-1(3,4)8(5,6)7/h3-7H,2H2,1H3;(H,5,6,7)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFJZKUSFRPUSGV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9049291 | |

| Record name | 1-Ethylpyridinium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3878-80-6 | |

| Record name | 1-Ethylpyridinium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.